2-(4,4-Difluorocyclohexyl)-2-methoxyacetaldehyde

Description

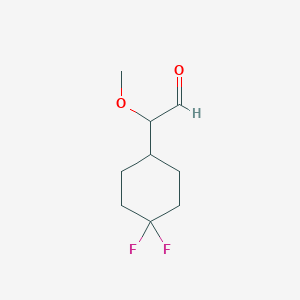

2-(4,4-Difluorocyclohexyl)-2-methoxyacetaldehyde is a fluorinated cyclohexyl derivative featuring a methoxy group and an acetaldehyde functional group. Its molecular formula is C₉H₁₄F₂O₂, with a molecular weight of 192.21 g/mol. The compound’s structure includes a cyclohexyl ring substituted with two fluorine atoms at the 4-position, a methoxy group (-OCH₃), and an acetaldehyde (-CHO) moiety.

Properties

IUPAC Name |

2-(4,4-difluorocyclohexyl)-2-methoxyacetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2O2/c1-13-8(6-12)7-2-4-9(10,11)5-3-7/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPUPYFNVFVMKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C=O)C1CCC(CC1)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-(4,4-Difluorocyclohexyl)-2-methoxyacetaldehyde is the nuclear protein Poly (ADP-ribose) Polymerase-1 (PARP-1) . PARP-1 plays a crucial role in the signaling and repair of DNA and is a prominent target in oncology.

Mode of Action

This compound interacts with its target, PARP-1, by filling an induced sub-pocket and establishing a series of favorable hydrophobic interactions with surrounding residues. The 4,4-difluorocyclohexyl substituent triggers the rearrangement of α-helix 5, which moves away from the active site in PARP-2 rather than PARP-1. This interaction results in the selective inhibition of PARP-1, potentially mitigating toxicities arising from cross-inhibition of PARP-2.

Biochemical Pathways

The inhibition of PARP-1 affects the DNA repair pathway. PARP-1 is essential for the repair of DNA single-strand breaks. By inhibiting PARP-1, this compound disrupts the normal function of the DNA repair pathway, which can lead to cell death, particularly in cancer cells that rely heavily on this pathway.

Biological Activity

2-(4,4-Difluorocyclohexyl)-2-methoxyacetaldehyde (CAS No. 2287795-83-7) is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H12F2O2

- Molecular Weight : 202.20 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may influence neurotransmitter systems and exhibit potential anti-inflammatory properties. The exact molecular mechanisms remain to be fully elucidated.

Pharmacological Effects

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Preliminary data suggest that this compound may possess anticancer properties, particularly in inhibiting the proliferation of certain cancer cell lines. Further studies are needed to confirm these effects and elucidate the underlying mechanisms.

- Neuroprotective Effects : Some studies have hinted at neuroprotective effects, potentially making it a candidate for further investigation in neurodegenerative disease models.

Case Studies and Experimental Data

A range of studies has been conducted to evaluate the biological activity of this compound:

-

Study on Antimicrobial Activity :

- Objective : To assess the antimicrobial efficacy against selected pathogens.

- Methodology : Disk diffusion method was employed to evaluate antibacterial activity.

- Results : Showed inhibition zones ranging from 10 mm to 25 mm against various strains, indicating a promising antimicrobial profile.

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed in breast and lung cancer cell lines at higher concentrations (IC50 values ranged from 15 µM to 30 µM).

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Potential |

|---|---|---|---|

| Compound A | Moderate | High | Low |

| Compound B | High | Moderate | Moderate |

| This compound | High | High | Potentially Moderate |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and structurally related molecules from the provided evidence:

Physicochemical Properties

- Lipophilicity : The difluorocyclohexyl group in the target compound likely increases lipophilicity compared to Methyl 2-hydroxyacetate (polar ester) and Benzilic acid (bulky diphenyl groups). This could enhance membrane permeability in biological systems.

- Reactivity : The acetaldehyde group (-CHO) is more reactive than the ester or carboxylic acid groups in the analogs, making the target compound prone to nucleophilic additions or oxidations.

- Solubility : Methyl 2-hydroxyacetate’s small size and polar groups confer higher water solubility, whereas the target compound’s fluorinated cyclohexyl group may reduce aqueous solubility.

Q & A

Q. What are the established synthetic routes for 2-(4,4-Difluorocyclohexyl)-2-methoxyacetaldehyde, and what factors critically influence yield and purity?

The synthesis typically involves three key steps:

- Cyclohexane Ring Fluorination : 4,4-Difluorocyclohexane derivatives are synthesized via halogen exchange reactions using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Reaction temperatures must be controlled (e.g., −78°C to 0°C) to avoid side reactions .

- Acetaldehyde Moiety Introduction : A methoxy group is introduced via nucleophilic substitution or oxidation of a secondary alcohol. For example, methoxyacetaldehyde derivatives are prepared by oxidizing 2-methoxyethanol intermediates under mild acidic conditions (e.g., pyridinium chlorochromate in dichloromethane) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is used to isolate the product. Impurities often arise from incomplete fluorination or oxidation, necessitating rigorous solvent drying (e.g., molecular sieves) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

- ¹⁹F NMR : Distinct signals for the geminal difluoro group (δ −120 to −130 ppm, coupling constant ) confirm fluorination .

- ¹H NMR : The aldehyde proton appears as a singlet (δ 9.6–10.2 ppm), while the methoxy group resonates at δ 3.2–3.5 ppm. Coupling with the cyclohexyl protons (δ 1.5–2.5 ppm) can indicate stereochemical configuration .

- IR Spectroscopy : A strong carbonyl stretch (ν ~1720 cm⁻¹) confirms the aldehyde functionality, while C-F stretches appear at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How do the electronic effects of the 4,4-difluorocyclohexyl group modulate the reactivity of the aldehyde moiety in nucleophilic addition reactions?

The electron-withdrawing nature of the difluoro substituent increases the electrophilicity of the aldehyde carbonyl, accelerating nucleophilic attacks (e.g., Grignard additions or condensations). However, steric hindrance from the cyclohexyl ring may limit access to bulky nucleophiles. Computational studies (DFT) suggest that the chair conformation of the cyclohexyl ring directs the fluorine atoms axially, creating a polarized environment around the carbonyl group . Experimental validation via kinetic studies (e.g., comparing reaction rates with non-fluorinated analogs) is recommended .

Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

Discrepancies in bioassay results (e.g., IC₅₀ values) often stem from:

- Purity Variability : Residual solvents (e.g., DMF) or unreacted intermediates can skew results. Validate purity via HPLC (≥95%) and mass spectrometry .

- Assay Conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration) alter activity. Standardize protocols using guidelines from organizations like EFSA or NIH .

- Structural Analogues : Subtle substituent changes (e.g., replacing methoxy with ethoxy) drastically affect bioavailability. Perform comparative studies with rigorously characterized analogs .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) for fluorination and oxidation steps .

- Data Validation : Cross-reference spectral data with PubChem or CAS entries to confirm structural assignments .

- Collaborative Reproducibility : Share raw NMR and crystallography data via platforms like Zenodo to enhance reproducibility in conformational studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.